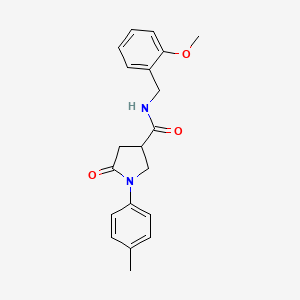![molecular formula C17H16BrNO4 B5169647 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid, also known as BDPABA, is a chemical compound that has been widely used in scientific research applications. It is a derivative of benzoic acid and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It does this by forming a covalent bond with the enzyme, which irreversibly inactivates it.
Biochemical and Physiological Effects:
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to reduce the levels of uric acid in the blood. 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has also been found to have antitumor activity, as it inhibits the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid in lab experiments is its ability to irreversibly inhibit the activity of enzymes. This makes it a useful tool for studying the role of enzymes in various biological processes. However, one limitation of using 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid is that it can also inhibit the activity of non-target enzymes, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for research involving 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid derivatives that are more selective in their inhibition of target enzymes. Another area of interest is the use of 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid as a tool for studying the role of enzymes in various biological processes, such as cancer cell growth and DNA synthesis. Additionally, 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid could be used as a potential therapeutic agent for the treatment of diseases such as cancer and gout.
Métodos De Síntesis
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid can be synthesized through a multistep process that involves the reaction of 5-bromoanthranilic acid with 3,5-dimethylphenol in the presence of acetic anhydride. The resulting product is then treated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the amide bond between the carboxyl group of the 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid and the amino group of the N-hydroxysuccinimide.
Aplicaciones Científicas De Investigación
5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has been widely used in scientific research applications due to its ability to inhibit the activity of various enzymes. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid has also been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid.
Propiedades
IUPAC Name |
5-bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-10-5-11(2)7-13(6-10)23-9-16(20)19-15-4-3-12(18)8-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKMABCMZUGSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)



![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5169611.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5169639.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)